molecular formula C13H16N2O B1320479 1-(4-Isocyanatobenzyl)piperidine CAS No. 879896-46-5

1-(4-Isocyanatobenzyl)piperidine

Cat. No.: B1320479
CAS No.: 879896-46-5
M. Wt: 216.28 g/mol
InChI Key: XNVZPAQMEUGJEO-UHFFFAOYSA-N
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Description

1-(4-Isocyanatobenzyl)piperidine is an organic compound with the molecular formula C13H16N2O It is a derivative of piperidine, featuring an isocyanate group attached to a benzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Isocyanatobenzyl)piperidine can be synthesized through a multi-step process involving the reaction of piperidine with 4-isocyanatobenzyl chloride. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group.

Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Isocyanatobenzyl)piperidine undergoes various chemical reactions, including:

    Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Addition Reactions: The isocyanate group can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of corresponding derivatives.

Common Reagents and Conditions:

    Amines: React with the isocyanate group to form ureas.

    Alcohols: React with the isocyanate group to form carbamates.

    Water: Reacts with the isocyanate group to form amines and carbon dioxide.

Major Products:

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Amines and Carbon Dioxide: Formed from the reaction with water.

Scientific Research Applications

1-(4-Isocyanatobenzyl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe due to its ability to react with various biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of polymers and coatings, where the isocyanate group can react with polyols to form polyurethane materials.

Mechanism of Action

The mechanism of action of 1-(4-Isocyanatobenzyl)piperidine primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.

Comparison with Similar Compounds

    1-(4-Isocyanatophenyl)piperidine: Similar structure but lacks the benzyl moiety.

    4-(Isocyanatomethyl)piperidine: Similar structure but with the isocyanate group directly attached to the piperidine ring.

Uniqueness: 1-(4-Isocyanatobenzyl)piperidine is unique due to the presence of both the piperidine ring and the benzyl isocyanate group. This combination provides distinct reactivity and potential for diverse applications compared to its analogs.

Properties

IUPAC Name

1-[(4-isocyanatophenyl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c16-11-14-13-6-4-12(5-7-13)10-15-8-2-1-3-9-15/h4-7H,1-3,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNVZPAQMEUGJEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00594535
Record name 1-[(4-Isocyanatophenyl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879896-46-5
Record name 1-[(4-Isocyanatophenyl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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